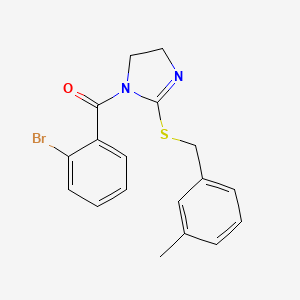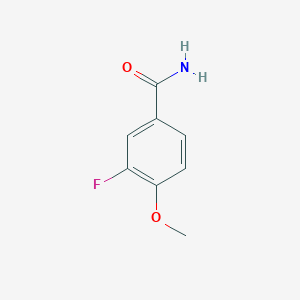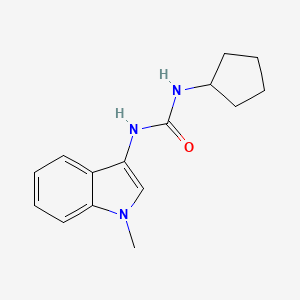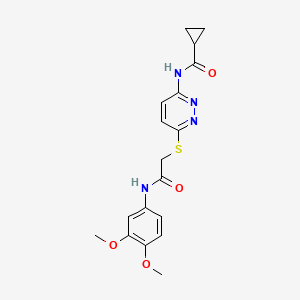![molecular formula C16H8ClF3N2O3 B2789715 1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone} CAS No. 339100-72-0](/img/structure/B2789715.png)
1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone} is a compound with a unique structure and a wide range of potential applications. It is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and an oxygen atom, and a six-membered ring with a nitrogen atom and two oxygen atoms. This compound is also known as 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone} and has been studied extensively for its potential medicinal properties.
Wissenschaftliche Forschungsanwendungen
1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone} has been studied extensively for its potential medicinal properties. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising therapeutic agent for a variety of diseases. Additionally, this compound has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, making it a potential lead compound for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone} is not yet fully understood. However, it is believed that the compound binds to and inhibits enzymes involved in the metabolism of drugs, thus preventing their breakdown and increasing their bioavailability. Additionally, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties, likely due to its ability to scavenge free radicals and inhibit the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone} have been studied in a variety of model systems. In vitro studies have shown that this compound is able to inhibit the activity of enzymes involved in the metabolism of drugs, thus increasing their bioavailability. Additionally, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties, likely due to its ability to scavenge free radicals and inhibit the activity of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone} has several advantages and limitations when it comes to laboratory experiments. The advantages of this compound include its high yield in synthesis, its low toxicity, and its ability to inhibit the activity of enzymes involved in the metabolism of drugs. The limitations of this compound include its relatively short half-life, its inability to cross the blood-brain barrier, and its potential to cause side effects when used in high doses.
Zukünftige Richtungen
The potential applications of 1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone} are still being explored. Some potential future directions for research include further exploration of its anti-inflammatory, antioxidant, and anti-cancer properties; the development of new formulations of the compound for more efficient delivery; and the exploration of its potential use in combination with other drugs for synergistic effects. Additionally, further research into the mechanism of action of this compound is needed to better understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone} is relatively straightforward. The first step is the formation of the hydrazone by reacting 4-chloro-3-(trifluoromethyl)phenylhydrazine with 1H-isochromene-1,3,4-trione. This reaction is carried out in an inert atmosphere and yields the desired product in high yields.
Eigenschaften
IUPAC Name |
4-[[4-chloro-3-(trifluoromethyl)phenyl]diazenyl]-1-hydroxyisochromen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N2O3/c17-12-6-5-8(7-11(12)16(18,19)20)21-22-13-9-3-1-2-4-10(9)14(23)25-15(13)24/h1-7,23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQSRNCNAOFEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2789633.png)
![4-(4-hydroxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2789636.png)
![1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one](/img/structure/B2789637.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2789639.png)

![6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B2789643.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride](/img/structure/B2789649.png)


![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2789653.png)